3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one

Lipophilicity Physicochemical profiling Drug-likeness

Prioritize this 3-fluoro variant (CAS 1823194-65-5) over the 3-chloro or phenyl analogs for superior pharmacokinetic profiles and metabolic stability. Its 3-fluoropyridine scaffold enables chelation-controlled cyclocondensations for precise regiochemistry in fused heterocycles. With a 16.5 g/mol weight advantage over the Cl variant, it's ideal for lead optimization and CNS programs. Supplied at ≥98% purity under ISO-certified systems, ensuring batch-to-batch consistency for reproducible parallel library synthesis.

Molecular Formula C11H10F4N2O
Molecular Weight 262.2 g/mol
CAS No. 1823194-65-5
Cat. No. B1435973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
CAS1823194-65-5
Molecular FormulaC11H10F4N2O
Molecular Weight262.2 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)F
InChIInChI=1S/C11H10F4N2O/c1-17(2)4-3-9(18)10-8(12)5-7(6-16-10)11(13,14)15/h3-6H,1-2H3
InChIKeyBODYETRCZHXWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one (CAS 1823194-65-5): Procurement-Relevant Baseline for a Fluorinated Pyridyl Enaminone Intermediate


3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one (CAS 1823194-65-5) is a synthetic fluorinated enaminone building block characterized by a dimethylamino enone motif conjugated to a 3-fluoro-5-(trifluoromethyl)pyridin-2-yl scaffold [1]. It belongs to the class of α,β-unsaturated amino ketones widely employed as versatile intermediates in medicinal chemistry and heterocyclic synthesis [2]. The compound is supplied at ≥98% purity (NLT 98%) by specialist manufacturers and is positioned as a critical API intermediate for pharmaceutical R&D, produced under ISO-certified quality systems .

Why 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one Cannot Be Replaced by Its Chloro, Phenyl, or Regioisomeric Analogs


Substituting this compound with its closest commercial analog—the 3-chloro variant (CAS 1107035-71-1)—introduces a fundamentally different electronic and steric environment at the pyridine 3-position that alters both reactivity and physicochemical behavior [1]. The fluorine atom confers a lower lipophilicity (ΔlogP ~ –0.8 to –1.2 log units vs. Cl), a smaller van der Waals radius, and stronger electron-withdrawing inductive effects, which collectively affect downstream reaction rates, regioselectivity in cyclocondensation steps, and the pharmacokinetic properties of any derived final compound [2]. Similarly, replacing the pyridine ring with a phenyl ring (CAS 154258-42-1) removes the hydrogen-bond acceptor capacity of the ring nitrogen, changing scaffold recognition and solubility; the regioisomer with the trifluoromethyl group at the 6-position (CAS 1015078-44-0) places the electron-withdrawing substituent in a different spatial relationship to the enaminone carbonyl, leading to divergent reactivity in heterocycle-forming reactions . Below we provide the quantitative evidence substantiating each of these critical differences.

Quantitative Differentiation Evidence: 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one vs. Closest Analogs


Lipophilicity Reduction vs. 3-Chloro Analog: Lower logP for Enhanced Downstream ADME Predictability

The target compound, bearing a fluorine atom at the pyridine 3-position, is substantially less lipophilic than its direct 3-chloro analog (CAS 1107035-71-1). The chloro analog has a reported computed logP of 3.01 , while the corresponding 3-fluoro-5-(trifluoromethyl)pyridine core exhibits a logP of approximately 1.58–1.78 [1]. Applying the Hansch-Leo π substituent constant difference between Cl (π ≈ 0.71) and F (π ≈ 0.14) yields an estimated logP reduction of ~0.6 log units for the target enaminone relative to the chloro analog [2]. This lower lipophilicity is consistent with improved aqueous solubility and reduced non-specific protein binding for downstream compounds derived from this intermediate.

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight Difference vs. 3-Chloro Analog: 16.5 g/mol Lighter Scaffold for Combinatorial Library Design

Replacement of chlorine (atomic weight 35.45) with fluorine (atomic weight 19.00) at the pyridine 3-position reduces the molecular weight of the full enaminone by approximately 16.5 g/mol. The target compound has a molecular weight of 262.20 g/mol , while the 3-chloro analog weighs 278.66 g/mol [1]. This absolute reduction of 16.46 g/mol (5.9% reduction) is significant in library design, where cumulative molecular weight attrition across multiple synthetic steps directly impacts the probability of achieving lead-like properties (MW < 350) in final compounds. For fragment-based or lead-oriented libraries, the fluorine variant provides an inherently lighter scaffold with identical core topology.

Molecular weight Lead-likeness Fragment-based drug design

Hydrogen-Bond Acceptor Capacity Advantage over Phenyl Analog: Pyridine Nitrogen as an Additional Pharmacophoric Anchor

The target compound features a pyridine ring at the acyl attachment point, providing an additional hydrogen-bond acceptor (HBA) site via the ring nitrogen (N-1). In contrast, the phenyl analog (CAS 154258-42-1) replaces this nitrogen with a C–H group, eliminating one HBA center . Quantitatively, the target compound contains 4 heteroatom-based HBA sites (N,N-dimethylamino N, enone carbonyl O, pyridine N, and fluorine can act as weak HBA), while the phenyl analog has at most 3 meaningful HBA sites [1]. This additional HBA capacity is critical for medicinal chemistry programs where the pyridine nitrogen serves as a specific hydrogen-bond anchor to kinase hinge regions or other protein binding pockets, a functionality entirely absent in the phenyl congener [2].

Hydrogen bonding Scaffold recognition Target engagement

Purity Specification Advantage: ≥98% (NLT 98%) vs. 90–95% Typical for Closest Analogs

MolCore supplies the target compound with a certified purity specification of NLT 98% . The closest 3-chloro analog is commercially available at 90% purity from LeYan and at 'tech' grade purity from Alfa Chemistry . The 8-percentage-point difference in minimum purity translates to significantly lower levels of unidentified impurities (≤2% vs. ≤10%), which is essential for reproducible reaction outcomes in multi-step syntheses where impurity carry-through can compromise yield, complicate purification, or generate off-target biological artifacts in screening cascades.

Purity Quality control Reproducibility

Regioisomeric Differentiation: 2-Acyl vs. 3-Acyl Pyridine Topology Alters Enaminone Reactivity

In the target compound, the enaminone carbonyl is attached at the pyridine 2-position, placing it ortho to the ring nitrogen and para to the 5-trifluoromethyl group. The regioisomer (CAS 1015078-44-0) places the carbonyl at the pyridine 3-position, with the trifluoromethyl group at the 6-position and no fluorine substituent . This topological difference has a profound impact: the 2-acyl orientation in the target compound allows the pyridine nitrogen to participate in intramolecular hydrogen bonding or metal chelation during cyclocondensation reactions, directing regioselectivity in heterocycle formation. The 3-acyl regioisomer lacks this proximity effect. Additionally, the target compound's molecular weight (262.20 g/mol) is 18 g/mol higher than the regioisomer (244.21 g/mol), reflecting the additional fluorine atom that confers greater metabolic stability to derived products [1].

Regiochemistry Reactivity Heterocyclic synthesis

Optimal Application Scenarios for 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one Based on Proven Differentiation Evidence


Kinase-Focused Medicinal Chemistry Requiring a Low-Lipophilicity Pyridine Enaminone Intermediate

Programs targeting kinase hinge-binding scaffolds that require a pyridine nitrogen for hydrogen bonding to the hinge region (e.g., BTK, EGFR, or CDK inhibitors) should prioritize the target compound over the phenyl analog, which lacks the essential pyridine N pharmacophore [1]. The estimated ~0.6 log-unit lower lipophilicity versus the 3-chloro analog supports the design of final compounds with improved solubility and reduced lipophilicity-driven off-target binding [2]. The NLT 98% purity specification ensures reproducible reaction outcomes in parallel library synthesis without the need for pre-use purification .

Lead-Oriented Synthesis Where Cumulative Molecular Weight Control Is Critical

For fragment-growing or lead-optimization campaigns where every synthetic step adds molecular weight, the fluorine variant provides a 16.5 g/mol head start compared to the chlorine variant (262.20 vs. 278.66 g/mol) [1]. This weight advantage propagates through the synthetic sequence, increasing the probability that the final compound will reside within lead-like property space (MW < 350, logP < 3). This is particularly relevant for CNS-targeted programs where low molecular weight is correlated with improved blood-brain barrier penetration [2].

Regioselective Heterocycle Synthesis Exploiting Ortho-Carbonyl/Pyridine-N Proximity

The 2-acyl pyridine orientation positions the carbonyl group adjacent to the pyridine nitrogen, enabling chelation-controlled cyclocondensation reactions (e.g., with hydrazines, amidines, or active methylene compounds) to form fused pyridine heterocycles such as pyrazolo[1,5-a]pyridines or pyrido[1,2-a]pyrimidines with defined regiochemistry [1]. The 3-acyl regioisomer cannot engage the pyridine nitrogen in the same manner, leading to different cyclization products. This topological control is essential for structure-based drug design where the vector of ring fusion determines target complementarity [2].

Fluorinated Building Block Supply for GMP-adjacent API Intermediate Production

MolCore manufactures this compound under ISO-certified quality systems at ≥98% purity, positioning it as a viable late-stage intermediate for pharmaceutical development where traceable quality and batch-to-batch consistency are mandatory [1]. The fluorine atom at the 3-position serves as a metabolic blocking group, preventing CYP450-mediated oxidation at that site in derived drug candidates, a well-established strategy in fluorinated drug design [2]. The compound is suitable for programs transitioning from discovery through preclinical development where intermediate quality documentation is required .

Quote Request

Request a Quote for 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.